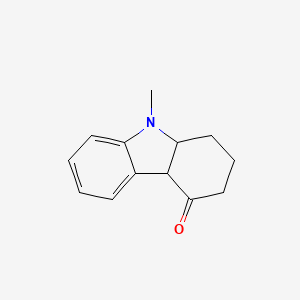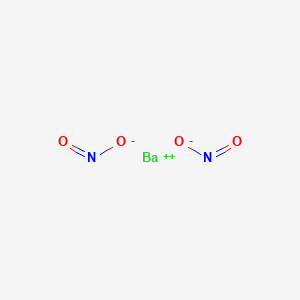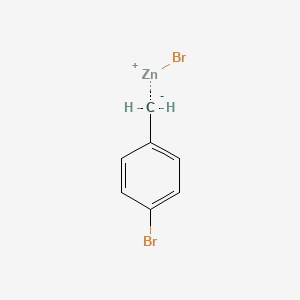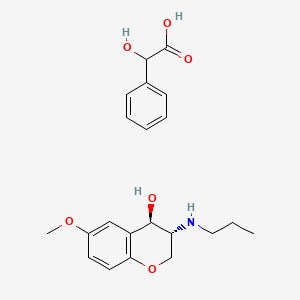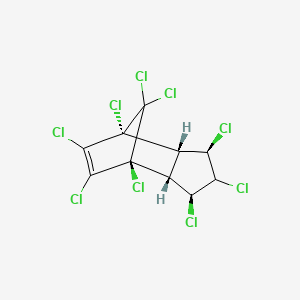
(1S,2S,4S)-1,2,4-trimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S)-1,2,4-trimethylcyclohexane is a stereoisomer of trimethylcyclohexane, a cycloalkane with three methyl groups attached to a cyclohexane ring. This compound is of interest due to its unique stereochemistry, which can influence its physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-1,2,4-trimethylcyclohexane typically involves stereoselective methods to ensure the correct spatial arrangement of the methyl groups. One common approach is the use of chiral pool synthesis, where a chiral starting material is used to guide the formation of the desired stereoisomer. For example, ®-carvone can be used as a starting material, undergoing a series of reactions such as 1,4-Michael conjugate addition, regio- and stereoselective aldol condensation, and Wittig olefination to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired stereoisomer from a mixture of products .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,4S)-1,2,4-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Hydrogenation can be used to reduce double bonds or other functional groups.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
(1S,2S,4S)-1,2,4-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its stereochemistry makes it useful in studying enzyme-substrate interactions and other biological processes.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (1S,2S,4S)-1,2,4-trimethylcyclohexane depends on its specific application. In biological systems, its stereochemistry can influence its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4R)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
(1S,2S,4R)-1,2,4-trimethylcyclohexane: A stereoisomer with one different chiral center.
(1R,2R,4S)-1,2,4-trimethylcyclohexane: Another stereoisomer with different spatial arrangement of methyl groups.
Uniqueness
The uniqueness of (1S,2S,4S)-1,2,4-trimethylcyclohexane lies in its specific stereochemistry, which can result in different physical and chemical properties compared to its stereoisomers. This can affect its reactivity, biological activity, and suitability for various applications .
Propriétés
Numéro CAS |
1678-80-4 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
(1R,2S,4S)-1,2,4-trimethylcyclohexane |
InChI |
InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 |
Clé InChI |
VCJPCEVERINRSG-YIZRAAEISA-N |
SMILES |
CC1CCC(C(C1)C)C |
SMILES isomérique |
C[C@H]1CC[C@H]([C@H](C1)C)C |
SMILES canonique |
CC1CCC(C(C1)C)C |
Synonymes |
(1α,2α,4α)-1,2,4-Trimethylcyclohexane; cis-1,2,cis-1,4-1,2,4-Trimethylcyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
